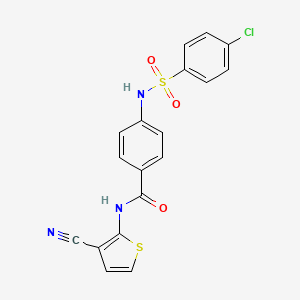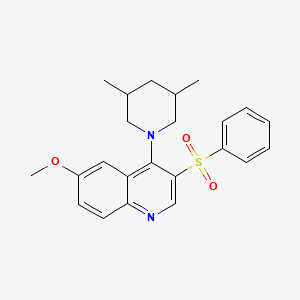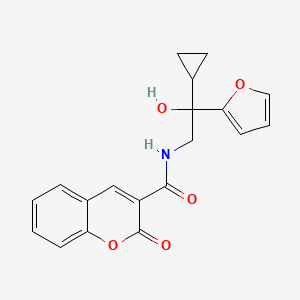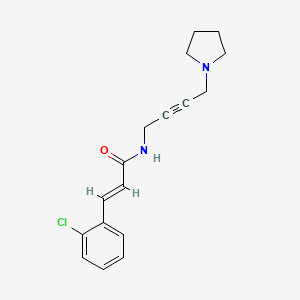
(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of AKT and mTOR, which are proteins that are involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the activity of HDAC, which is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cell growth and proliferation. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide in lab experiments include its potential applications in cancer research, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have low toxicity and high selectivity for cancer cells. The limitations of using this compound in lab experiments include its limited solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several potential future directions for the study of (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide. One potential direction is the study of the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another potential direction is the study of the compound's potential applications in drug delivery systems. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been achieved using various methods. One such method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and propargylamine in the presence of a catalyst. The intermediate product is then treated with acryloyl chloride to yield the final product. Another method involves the reaction of 2-chlorobenzaldehyde with propargylamine and pyrrolidine in the presence of a catalyst, followed by the treatment of the intermediate product with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-16-8-2-1-7-15(16)9-10-17(21)19-11-3-4-12-20-13-5-6-14-20/h1-2,7-10H,5-6,11-14H2,(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAAGTQQODTHNW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

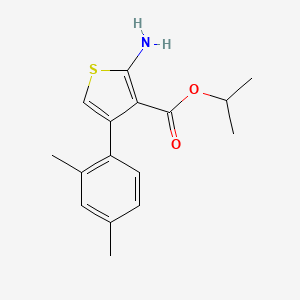
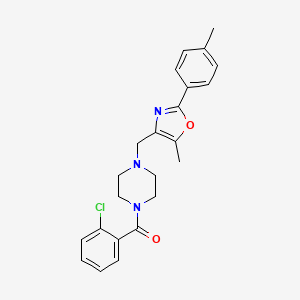
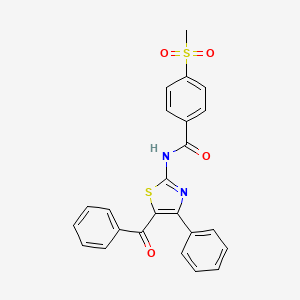
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)
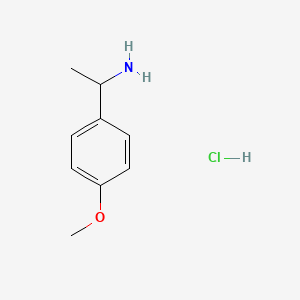
![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)
![Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2995685.png)
